1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
Description
1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a structurally complex molecule featuring three distinct moieties:
- Cyclopentyl urea: A lipophilic group that may enhance membrane permeability and metabolic stability.
- Thiazolo[5,4-c]pyridine core: A fused bicyclic system combining thiazole and pyridine rings, which could confer rigidity and electronic properties favorable for target binding.
Its structural complexity implies a multi-step synthesis, likely involving cyclization to form the thiazolo-pyridine scaffold and coupling reactions for the urea and isoxazole groups.
Properties
IUPAC Name |
1-cyclopentyl-3-[5-(5-methyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-10-8-13(21-25-10)15(23)22-7-6-12-14(9-22)26-17(19-12)20-16(24)18-11-4-2-3-5-11/h8,11H,2-7,9H2,1H3,(H2,18,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKDUZUDALLKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a complex organic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, particularly in the realm of kinase modulation and anti-inflammatory activity. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 375.4 g/mol. The intricate structure incorporates multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₅O₃S |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 1396885-34-9 |
Research indicates that compounds similar to this compound may exhibit their biological effects through the modulation of kinase activity. Kinases are critical in various signaling pathways associated with cell proliferation and inflammation.
- Kinase Inhibition : Preliminary studies suggest that this compound could inhibit specific kinases involved in inflammatory processes and cancer progression.
- Anti-inflammatory Effects : The presence of the isoxazole and thiazole moieties hints at potential anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes or lipoxygenase pathways.
In Vitro Studies
In vitro assessments have shown that related compounds can effectively inhibit COX-2 activity, which is crucial for mediating inflammatory responses. For instance, a study on similar thiazole derivatives indicated significant inhibition of COX-2 with IC50 values in the low micromolar range .
In Vivo Studies
Animal model studies are essential for evaluating the therapeutic potential of this compound. In models of inflammation (e.g., carrageenan-induced paw edema), compounds with similar structures have demonstrated significant reductions in edema, suggesting effective anti-inflammatory activity .
Case Studies
- Case Study 1 : A study involving a related thiazole compound demonstrated a marked reduction in tumor growth in xenograft models when administered at specific dosages, highlighting the potential application in oncology .
- Case Study 2 : Another investigation focused on dual inhibitors of COX and lipoxygenase pathways showed promising results in reducing symptoms associated with rheumatoid arthritis in animal models.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the cyclopentyl group or variations in the isoxazole moiety could enhance selectivity and potency against specific targets.
| Modification | Effect on Activity |
|---|---|
| Cyclopentyl Substitution | Potential increase in lipophilicity |
| Isoxazole Variants | Altered binding affinity to kinases |
Scientific Research Applications
The compound 1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea has garnered attention in scientific research due to its potential therapeutic applications, particularly in the field of metabolic disorders and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Metabolic Disorders
One of the primary applications of this compound lies in its potential as a glucokinase agonist. Research indicates that it can effectively modulate glucose metabolism, making it a candidate for treating conditions such as type 2 diabetes. The compound enhances glucokinase activity, which is crucial for glucose homeostasis.
Case Study: Glucose Metabolism
In a study involving ob/ob mice, administration of the compound resulted in significant reductions in fasting blood glucose levels and glycosylated hemoglobin (HbA1c) levels. The results demonstrated statistical significance (P < 0.05) compared to control groups, indicating its potential efficacy in managing blood sugar levels .
Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical compositions for oral or parenteral administration. Its versatility allows it to be combined with other therapeutic agents or used alone to enhance treatment outcomes for metabolic disorders.
Formulation Characteristics
- Dosage Forms : Tablets, capsules, and injectable solutions.
- Excipients : Commonly used excipients include cellulose derivatives, gelatin, and talc to ensure stability and bioavailability.
Preliminary Findings
Initial screenings indicated that derivatives of the thiazolo[5,4-c]pyridine structure could inhibit tumor growth in vitro. Further studies are warranted to explore the direct effects of this compound on various cancer cell lines.
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound is compared to two classes of analogs from the literature (Table 1):
Table 1: Structural Comparison
Key Observations :
- The thiazolo[5,4-c]pyridine core in the target compound is structurally distinct from the thiophene (7a) and dihydropyridine (5a–c) systems in analogs. This core may enhance π-π stacking or hydrogen-bonding interactions in biological targets.
- The urea group in the target offers hydrogen-bond donor/acceptor capabilities, contrasting with the methanone (7a) and cyano (5a–c) groups, which are less versatile in forming hydrogen bonds.
Key Observations :
- The synthesis of 7a and 5a–c involves one-step reactions under mild conditions, whereas the target compound likely requires multi-step synthesis due to its fused heterocyclic core.
- The use of n-butanol and ammonium acetate in 5a–c highlights the preference for polar aprotic solvents in dihydropyridine formation, contrasting with the 1,4-dioxane and triethylamine system in 7a.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
To optimize synthesis, employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, use factorial designs to assess variables like reaction temperature, solvent polarity, and catalyst loading. This reduces the number of required experiments while identifying critical parameters. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and guide experimental conditions . For multi-step syntheses involving heterocyclic intermediates (e.g., tetrahydrothiazolo-pyridine or isoxazole moieties), prioritize protecting group strategies and monitor side reactions via HPLC or LC-MS .
Q. How can researchers validate the purity and structural integrity of this compound?
Combine analytical triad methods :
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight.
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to verify substituent positions, especially for the cyclopentyl and tetrahydrothiazolo-pyridine groups.
- X-ray crystallography for absolute stereochemical confirmation if chiral centers are present. For purity, use reverse-phase HPLC with a C18 column and UV detection at 254 nm, comparing retention times against known standards .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Focus on enzyme inhibition assays if targeting kinases or hydrolases (common for urea derivatives). Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinases). For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ calculations. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
Conduct accelerated stability studies using a Design of Experiments (DoE) approach. Test stability across pH 1–10 (simulating physiological and storage conditions) at 25°C and 40°C. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolysis of the urea or isoxazole carbonyl groups). Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions .
Q. What computational methods are effective for elucidating the compound’s interaction with biological targets?
Use molecular docking (AutoDock Vina, Glide) to predict binding modes to target proteins (e.g., kinase ATP-binding pockets). Validate with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories. Pair with free-energy perturbation (FEP) calculations to quantify binding affinity changes due to substituent modifications (e.g., cyclopentyl vs. cyclohexyl groups) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Perform pharmacokinetic profiling to evaluate bioavailability, metabolic stability, and tissue distribution. Use LC-MS/MS to measure plasma/tissue concentrations over time. If poor solubility limits in vivo activity, reformulate using nanoparticle encapsulation (e.g., PLGA nanoparticles) or salt formation (e.g., hydrochloride). Cross-validate with transgenic animal models to rule out species-specific metabolic differences .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?
Fit data to a four-parameter logistic (4PL) model :
Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Assess goodness-of-fit via R² > 0.95 and residual plots . For multi-experiment comparisons, apply ANOVA with Tukey’s post-hoc test .
Q. How can researchers differentiate between specific and non-specific enzyme inhibition mechanisms?
Perform time-dependent inhibition assays to assess reversibility. Pre-incubate the compound with the enzyme and measure residual activity over time. For non-competitive inhibition, observe unchanged and reduced . Use surface plasmon resonance (SPR) to measure binding kinetics (, ) and confirm direct target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
